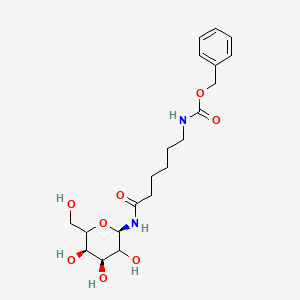

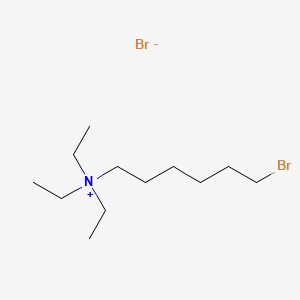

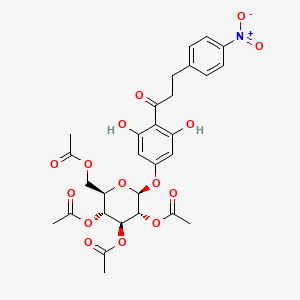

![molecular formula C19H24O7 B561883 8,9,10,18-四羟基-16-甲氧基-4-甲基-3-氧杂双环[12.4.0]十八碳-1(14),6,12,15,17-戊烯-2-酮 CAS No. 66018-41-5](/img/structure/B561883.png)

8,9,10,18-四羟基-16-甲氧基-4-甲基-3-氧杂双环[12.4.0]十八碳-1(14),6,12,15,17-戊烯-2-酮

描述

LL-Z 1640-4 is a cis-enol resorcylic acid lactone that has been shown to exhibit both antiviral and antiprotozoan activity. While LL-Z 1640-4 is inactive against JNK/p38 kinase signaling, its companion antibiotic, (5Z)-7-oxo zeaenol, has been identified as an irreversible inhibitor of the MAPKKK, TAK1, blocking T cell activation. Thus, LL-Z 1640-4 is useful as negative control to help dissect the selectivity of this MAPKKK inhibitor.

Antibiotic LLis a cis-enol resorcylic acid lactone first reported in 1978 exhibiting both antiviral and antiprotozoan activity. More recently, antibiotic LLcontaining the essential cis-enone system that selectively inhibits TAK 1 has gained literature focus. With its inactive cis-enol, Antibiotic LLis an ideal negative control to help dissect the selectivity of the MAP kinases.

8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1,6,12,15,17-pentaen-2-one is a natural product found in Curvularia portulacae and Curvularia lunata with data available.

科学研究应用

Antiviral Research

Antibiotic LL Z1640-4 has been identified to exhibit antiviral activity . This property makes it a valuable compound for studying viral pathogenesis and for screening potential antiviral drugs. Its mechanism of action can be explored to understand how it inhibits viral replication, which can lead to the development of new therapeutic strategies against viral infections.

Antiprotozoan Activity

The compound also shows antiprotozoan activity . This is particularly important for the treatment and study of diseases caused by protozoan parasites. Research in this area can lead to the discovery of new treatments for diseases like malaria and leishmaniasis, which are caused by protozoan organisms.

Kinase Inhibition Studies

While Antibiotic LL Z1640-4 is inactive against JNK/p38 kinase signaling, it serves as a negative control in studies focusing on the MAP3K TAK1 inhibitor . This helps in dissecting the selectivity and specificity of kinase inhibitors, which is crucial for the development of targeted cancer therapies.

Cell Signaling Pathways

The compound’s role as a negative control also extends to research in cell signaling pathways . By understanding the pathways that are not affected by LL Z1640-4, researchers can better map the complex signaling networks within cells and identify key nodes for therapeutic intervention.

Fungal Metabolite Research

Antibiotic LL Z1640-4 was first reported in 1978 as a metabolite from an unidentified fungus . Studying such natural products can lead to the discovery of new drugs and help in understanding the ecological role of fungal metabolites in nature.

Comparative Biochemistry

As a cis-enol resorcylic acid lactone , LL Z1640-4 can be used in comparative biochemistry studies to compare its biochemical properties and biological activities with other related compounds . This can provide insights into the structure-activity relationships that govern the biological functions of these molecules.

Chemical Synthesis and Modification

The compound’s complex structure presents a challenge for chemical synthesis, which makes it an interesting target for synthetic chemists . Research in this area can lead to the development of new synthetic methodologies and the discovery of novel derivatives with enhanced biological activities.

Educational Tool in Organic Chemistry

Due to its intricate molecular structure, LL Z1640-4 can serve as an educational tool in organic chemistry courses to illustrate concepts such as stereochemistry, molecular conformation, and the reactivity of different functional groups .

作用机制

Antibiotic LL Z1640-4: A Comprehensive Review of Its Mechanism of Action

Antibiotic LL Z1640-4, also known as 8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one, is a cis-enol resorcylic acid lactone . This compound has been reported to exhibit both antiviral and antiprotozoan activity .

Target of Action

It’s known that its companion antibiotic, ll z1640-2, selectively inhibits tak 1 , a member of the MAP3K family .

Biochemical Pathways

Given its structural similarity to ll z1640-2, it’s plausible that it may influence similar pathways, particularly those involving map kinases .

Result of Action

Its reported antiviral and antiprotozoan activity suggest that it may interfere with the life cycle of these organisms, thereby inhibiting their proliferation .

属性

IUPAC Name |

8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOLRDGTYHVUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724606 | |

| Record name | 7,8,9,16-Tetrahydroxy-14-methoxy-3-methyl-3,4,7,8,9,10-hexahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66018-41-5 | |

| Record name | 7,8,9,16-Tetrahydroxy-14-methoxy-3-methyl-3,4,7,8,9,10-hexahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

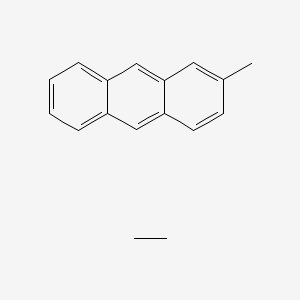

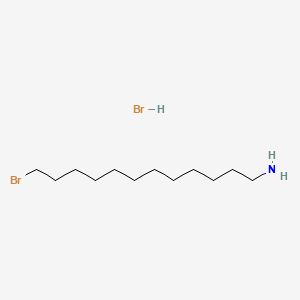

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

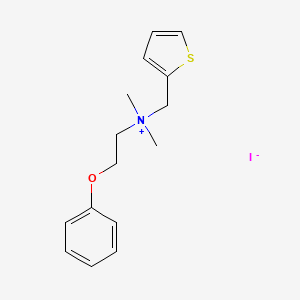

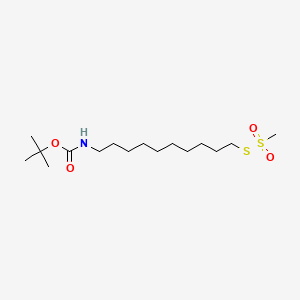

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

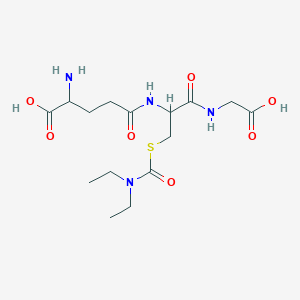

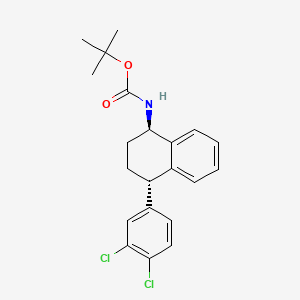

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)